3-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
“3-(2-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an imidazole ring via a methylene bridge . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Scientific Research Applications
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands, including variants related to 3-(2-methyl-1H-imidazol-1-yl)pyridine, have been synthesized and characterized for their DNA binding and nuclease activity. These complexes demonstrate good DNA binding propensity and show minor structural changes in calf thymus DNA, indicating potential applications in DNA interaction studies and possibly in the development of therapeutic agents targeting DNA (Kumar et al., 2012).
Vibrational Spectra and Molecular Structure Analysis
The molecular structure and vibrational energy levels of derivatives of this compound have been investigated using density functional theory and X-ray data. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various scientific domains, including materials science and molecular modeling (Lorenc et al., 2008).
Antimicrobial Activity
Synthesized derivatives of this compound have been examined for their in-vitro antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, especially in the context of increasing resistance to existing drugs (Mallemula et al., 2015).
Metal Ion Extraction
Pyridine-based ligands, including variants of this compound, have been used for the extraction of metal ions like nickel(II) and copper(II). This research opens up avenues for the use of such compounds in industrial processes involving metal extraction and purification (Pearce et al., 2019).
Catalytic Applications
This compound derivatives have been used as ligands in catalytic processes, such as the iridium-catalyzed borylation of arenes. These studies highlight the potential of these compounds in catalysis, an area of significant importance in synthetic chemistry (Peters & Breinbauer, 2010).
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could potentially open up new avenues for the development of imidazole derivatives like “3-(2-methyl-1H-imidazol-1-yl)pyridine”.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXJOCWNHZKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586500 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-62-2 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.